molecular formula C14H15IO3 B1358948 trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-71-1

trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1358948
CAS No.: 733740-71-1
M. Wt: 358.17 g/mol
InChI Key: UQCHWAXAZHUWKE-JOYOIKCWSA-N
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Description

Chemical Structure: The compound features a cyclopentane ring substituted with a carboxylic acid group at position 1 and a 2-oxoethyl chain at position 2. The phenyl ring attached to the ketone group is substituted with iodine at the 3-position.
CAS Number: 733740-71-1 .
Molecular Formula: C₁₄H₁₅IO₃.
Molecular Weight: ~362.18 g/mol (calculated).
Applications: Primarily used as an intermediate or building block in organic synthesis, suggesting roles in pharmaceuticals or material science .

Properties

IUPAC Name

(1R,2S)-2-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IO3/c15-11-5-1-4-10(7-11)13(16)8-9-3-2-6-12(9)14(17)18/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCHWAXAZHUWKE-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601153608
Record name rel-(1R,2S)-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-71-1
Record name rel-(1R,2S)-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The analogs differ in substituents on the phenyl ring and their positions, impacting electronic properties, steric bulk, and molecular weight.

Table 1: Structural and Physicochemical Comparison
Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Iodo 3- C₁₄H₁₅IO₃ ~362.18 733740-71-1 Bulky, high atomic weight; iodine’s electronegativity and potential as a leaving group .
Chloro 3- C₁₄H₁₅ClO₃ 266.72 733740-63-1 Electron-withdrawing; smaller substituent, enhancing acidity of carboxylic acid .
Methoxy 3- C₁₅H₁₈O₄ 262.30 733740-56-2 Electron-donating; may improve solubility due to polar methoxy group .
Methyl 2- C₁₅H₁₈O₃ ~258.30 - Steric hindrance at ortho position; reduced reactivity due to crowding .
Methoxy 2- C₁₅H₁₆O₄ ~276.29 733740-82-4 Ortho substitution alters ring conformation; electron-donating effects .

Electronic and Steric Effects

  • Iodo Substituent (3-position) :
    • High atomic weight and bulkiness may hinder rotational freedom, affecting binding in biological systems.
    • Iodine’s electronegativity (2.66) slightly withdraws electrons, influencing ketone reactivity .
  • Methoxy Substituent (3- or 2-position) :
    • Electron-donating via resonance (+M effect), which may stabilize adjacent positive charges or reduce electrophilicity of the ketone .

Solubility and Reactivity

  • Iodinated Compound : Higher molecular weight (~362 g/mol) likely reduces aqueous solubility compared to chloro (266.72 g/mol) and methoxy (262.30 g/mol) analogs.
  • Chloro Analog : Lower molecular weight and electron-withdrawing nature may improve reactivity in nucleophilic acyl substitution reactions .
  • Methoxy Analogs : Polar methoxy groups (3- or 2-position) could enhance solubility in polar solvents, beneficial for pharmaceutical formulations .

Research Findings and Implications

  • Pharmacological Potential: The carboxylic acid moiety is common in NSAIDs (e.g., ibuprofen), suggesting possible anti-inflammatory activity. Substituent effects on acidity (e.g., chloro vs. methoxy) could modulate target binding .

Biological Activity

Trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chiral compound notable for its unique molecular structure and potential biological activities. Its IUPAC name is (1R,2S)-2-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, with a molecular formula of C14H15IO3 and a molecular weight of approximately 358.17 g/mol. This compound has garnered interest in medicinal chemistry due to its structural characteristics, which may confer distinct pharmacological properties.

Chemical Structure and Properties

The compound features:

  • A cyclopentane ring that provides a unique three-dimensional conformation.
  • An iodophenyl moiety that enhances reactivity and potential biological activity.
  • A carboxylic acid functional group (-COOH) that contributes to its chemical behavior.

Research indicates that this compound interacts with various biological targets, which may include:

  • Enzyme inhibition : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
  • Receptor binding : Studies on binding affinity with receptors are crucial to understanding its therapeutic potential.

Interaction Studies

Interaction studies typically utilize techniques such as:

  • Surface plasmon resonance (SPR) to assess binding kinetics.
  • Fluorescence resonance energy transfer (FRET) for studying interactions at the molecular level.

These methodologies help elucidate the compound's pharmacodynamics and pharmacokinetics.

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds, which can provide insights into its biological activity:

Compound NameIUPAC NameKey Features
1-Amino-2-phenylcyclopentane-1-carboxylic acid(1R, 2S)-1-amino-2-(phenyl)cyclopentanecarboxylic acidContains an amino group; studied for conformational preferences.
Cyclopentanepropanoic acidCyclopentanecarboxylic acid derivativeSimpler structure; used in various synthetic applications.
3-Iodophenylacetic acid3-(3-Iodophenyl)propanoic acidSimilar iodinated phenyl group; explored for anti-inflammatory properties.

The differences in substituents can significantly influence chemical behavior and biological activity, emphasizing the importance of structural nuances in drug design.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in treating various conditions. For instance:

  • Inhibition of Pathogenic Mechanisms : Research has shown that this compound may inhibit virulence factors in Gram-negative bacteria, making it a candidate for developing new antibiotics or adjunct therapies against resistant strains.
    • A study demonstrated that at concentrations around 50 μM, this compound exhibited significant inhibition of type III secretion systems (T3SS), which are critical for bacterial pathogenicity .
  • Immunomodulatory Effects : Another investigation suggested that this compound could modulate immune responses by affecting cytokine release or immune cell activation, thereby holding promise for applications in autoimmune diseases or cancer therapy .

Q & A

Q. How to assess stability under stress conditions (e.g., light, heat)?

  • Methodology : Conduct forced degradation studies:
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor via HPLC.
  • Thermal stability : Heat at 40–80°C and track decomposition products.
  • Hydrolytic stability : Test in buffers (pH 1–13) at 37°C for 24–72 hours .

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